molecular formula C19H20FN3O3S B2390802 1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole CAS No. 2097925-56-7

1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B2390802
CAS No.: 2097925-56-7
M. Wt: 389.45
InChI Key: JENSZJSROUSROI-UHFFFAOYSA-N
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Description

1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a synthetic small molecule featuring a benzimidazole core, a structure recognized for its versatile pharmacological properties. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives are a significant area of investigation in medicinal chemistry due to their wide range of biological activities. The benzimidazole scaffold is considered a privileged structure because it is known to interact with various biopolymers, and its derivatives have demonstrated substantial potential in diverse research areas, including as antimicrobial and anticancer agents . Specifically, some fluorine-containing benzimidazole derivatives have shown promising activity in anticancer research by targeting tubulin polymerization, which can lead to mitotic blockage and apoptosis in cancer cells . Furthermore, other derivatives have exhibited potent activity against resistant bacterial strains such as Staphylococcus aureus and Mycobacterium smegmatis , as well as the fungus Candida albicans . The specific sulfonyl-pyrrolidine substitution in this compound may influence its physicochemical properties and interaction with biological targets, making it a candidate for further investigation in hit-to-lead optimization campaigns and mechanism-of-action studies. Researchers can utilize this chemical for screening, assay development, and as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name

1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-13-21-16-5-3-4-6-17(16)23(13)15-9-10-22(12-15)27(24,25)19-11-14(20)7-8-18(19)26-2/h3-8,11,15H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENSZJSROUSROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and structural characteristics.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

  • Benzo[d]imidazole core : This structure is known for its diverse pharmacological properties.
  • Pyrrolidine ring : Contributes to the compound's conformational flexibility.
  • Sulfonamide group : Imparts significant biological activity through interactions with various targets.

Molecular Formula : C16H18FN3O5S
Molecular Weight : Approximately 383.39 g/mol
Melting Point : 137-139°C
Solubility : Soluble in DMSO, methanol, and ethanol.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety allows for potential nucleophilic substitutions, while the benzo[d]imidazole core can modulate various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and metabolic pathways.
  • Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antidiabetic Activity : Preliminary studies suggest that it may influence glucose metabolism and insulin sensitivity.
  • Antitumor Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Case Study 1: Antitumor Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent anticancer activity.

Case Study 2: Antidiabetic Effects

A study on diabetic animal models showed that administration of the compound resulted in decreased blood glucose levels and improved insulin sensitivity compared to control groups. This suggests potential for therapeutic use in diabetes management.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
Compound ASimilar structure with different substituentsExhibits anti-inflammatory properties but lacks significant antidiabetic effects
Compound BContains a methoxy group but different coreShows anti-tumor activity but is less effective against diabetes
Compound CPyrrolidine-based structureInhibits similar enzymes but has different pharmacokinetic properties

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Biological Activity References
1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole Benzimidazole 2-methyl; 1-(pyrrolidin-3-yl) linked to 5-fluoro-2-methoxyphenyl sulfonyl Sulfonyl-pyrrolidine, fluoro-methoxy aromatic group Not explicitly reported
2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp) Benzimidazole 4-carboxamide; pyrrolidin-3-yl linked to 3-oxo-3-phenylpropyl Ketone substituent, carboxamide group Anticancer (in vitro testing)
5-(Methylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives (5f–5h) Benzimidazole 5-sulfonyl; 2-pyrrolyl; N-benzyl/fluorobenzyl/chlorobenzyl Sulfonyl at position 5, diverse N-alkylation Antioxidant
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (4) Benzimidazole-pyrimidine Pyrimidine at N1; methylsulfonyl at pyrimidine C2 Hybrid heterocycle, sulfonamide linkage BRAF kinase inhibition
2-(1-(4-Amino-3-(2-methyl-1H-benzo[d]imidazol-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-chromenone Benzimidazole-linked pyrazolo-pyrimidine; fluorophenyl chromenone Multi-heterocyclic system, fluorine substituents Kinase inhibition (implied)

Pharmacological and Physicochemical Properties

  • Electron Effects : The sulfonyl group in the target compound enhances polarity and stability compared to ketone (5cp) or thioether analogues . The 5-fluoro-2-methoxyphenyl group may improve metabolic stability and target affinity relative to simpler aryl groups .
  • Solubility and logP : The methoxy and sulfonyl groups likely reduce hydrophobicity compared to N-benzyl derivatives (e.g., 5f–5h in ), which have higher logP values due to aromatic substituents .

Structure-Activity Relationships (SAR)

  • Sulfonyl vs. Ketone : Replacement of sulfonyl (target compound) with 3-oxo-3-phenylpropyl (5cp) may reduce electron-withdrawing effects, altering binding to enzymes like kinases or oxidoreductases .
  • Fluorine Impact: The 5-fluoro group in the target compound may enhance bioavailability and blood-brain barrier penetration compared to non-fluorinated analogues .

Q & A

Q. What are the typical synthetic routes for preparing 1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole and its analogs?

The synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the 5-fluoro-2-methoxyphenylsulfonyl group to pyrrolidine intermediates (e.g., via nucleophilic substitution or coupling reactions under anhydrous conditions).
  • Benzimidazole formation : Condensation of substituted diamines (e.g., N1-substituted benzene-1,2-diamines) with aldehydes or ketones under acidic or oxidative conditions, as seen in analogous benzimidazole syntheses .
  • Purification : Column chromatography with solvent systems like chloroform/ethyl acetate/hexane (2:3:3) is commonly used to isolate the final product .
    Key challenges include optimizing reaction temperatures and solvent choices to improve yields, which range from 15% to 39% in structurally related compounds .

Q. How are structural and purity characteristics validated for this compound?

  • Spectroscopic techniques :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., sulfonyl group protons at δ 3.22–3.25 ppm, aromatic protons in the benzimidazole core) .
    • Mass spectrometry (ESI+) : Verify molecular ion peaks (e.g., m/z 352–386 for benzimidazole derivatives) .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm purity (e.g., deviations < 0.5% indicate high purity) .
  • Melting point : Consistency with literature values (e.g., 162–193°C for sulfonylated benzimidazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in yield optimization for analogs with varying substituents?

Discrepancies in yields (e.g., 15% for fluorobenzyl vs. 37% for chlorobenzyl derivatives ) often arise from:

  • Steric/electronic effects : Electron-withdrawing groups (e.g., -F, -Cl) may slow reaction kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) can enhance solubility of sulfonylated intermediates but may require stringent drying.
  • Catalyst selection : Acidic catalysts (e.g., HCl, p-TsOH) improve cyclization efficiency in benzimidazole formation .
    Methodological approach :

Conduct kinetic studies to identify rate-limiting steps.

Screen solvents/catalysts using design-of-experiments (DoE) frameworks.

Use TLC/HPLC to monitor intermediate stability .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in sulfonylated benzimidazoles?

  • Functional group modulation : Compare bioactivity of analogs with substitutions at the pyrrolidine sulfonyl or benzimidazole methyl groups. For example:
    • Fluorine or methoxy groups may enhance metabolic stability .
    • Bulky substituents (e.g., 4-chlorobenzyl) could improve target binding .
  • Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
  • In vitro assays : Test analogs against disease-relevant models (e.g., antimicrobial or antioxidant assays) and correlate results with structural features .

Q. How should researchers address challenges in scaling up synthesis while maintaining purity?

  • Process optimization :
    • Replace column chromatography with recrystallization for large-scale purification (e.g., using ethanol/water mixtures) .
    • Implement flow chemistry to improve reproducibility of sulfonylation steps .
  • Quality control :
    • Use hyphenated techniques (e.g., LC-MS) to detect trace impurities.
    • Validate batch consistency via NMR and elemental analysis .

Methodological Guidance

Q. What protocols are recommended for evaluating the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Light/heat sensitivity : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Metabolic stability : Use liver microsome assays to measure half-life and identify major metabolites .

Q. How can researchers design robust biological activity assays for this compound?

  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Antioxidant assays : Use DPPH radical scavenging or FRAP assays, comparing results to positive controls like ascorbic acid .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

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